molecular formula C20H15NO3S B11980446 Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-61-7

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11980446
CAS No.: 302913-61-7
M. Wt: 349.4 g/mol
InChI Key: CPDYZNPGVDQQNF-UHFFFAOYSA-N
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Description

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thiophene ring, a pyrroloquinoline core, and an ethyl ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with pyrrolo[1,2-a]quinoline-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its esters.

    Pyrroloquinoline derivatives: Compounds such as pyrrolo[1,2-a]quinoline-3-carboxylic acid and its esters.

Uniqueness

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is unique due to its combination of a thiophene ring and a pyrroloquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H15NO3SC_{20}H_{15}NO_3S and is characterized by its pyrroloquinoline structure, which is known for its pharmacological properties. The compound features a thiophene ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the Sonogashira coupling and subsequent cyclization processes. A general method for its synthesis involves:

  • Starting Materials : Utilizing 2-iodoanilines and thiophenes as key precursors.
  • Reagents : Employing palladium catalysts and various coupling agents.
  • Conditions : The reactions are often conducted under an inert atmosphere with temperature control to optimize yields.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity with MIC values ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Antitubercular Activity

The compound has also been tested for its antitubercular properties:

  • Activity Against Mycobacterium tuberculosis : In vitro studies revealed that it possesses activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4 to 32 µg/mL .
  • Molecular Docking Studies : These studies suggest that the compound interacts with key enzymes involved in the bacterial cell wall synthesis, highlighting its potential as a lead compound for tuberculosis treatment .

Case Studies

Several case studies have documented the biological applications of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial properties compared to traditional antibiotics. The modification of substituents on the thiophene ring was found to significantly impact its activity .
  • Evaluation in Drug Resistance Models : Research indicated that this compound could circumvent mechanisms of resistance in bacterial strains, making it a candidate for further development in antibiotic therapies .

Summary of Biological Activities

Activity TypeTarget OrganismsMIC Range (µg/mL)Notes
AntibacterialStaphylococcus aureus0.5 - 16Effective against biofilm formation
AntitubercularMycobacterium tuberculosis4 - 32Active against MDR strains

Properties

CAS No.

302913-61-7

Molecular Formula

C20H15NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C20H15NO3S/c1-2-24-20(23)14-12-17(19(22)18-8-5-11-25-18)21-15-7-4-3-6-13(15)9-10-16(14)21/h3-12H,2H2,1H3

InChI Key

CPDYZNPGVDQQNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1)C(=O)C4=CC=CS4

Origin of Product

United States

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